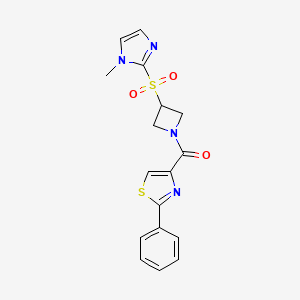

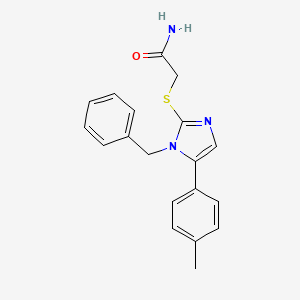

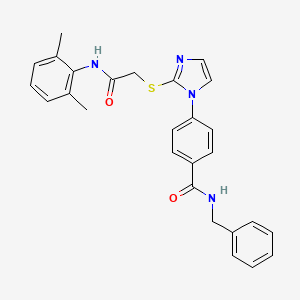

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound’s description would include its systematic name, other names it might be known by, and its classification (e.g., organic, inorganic, etc.).

Synthesis Analysis

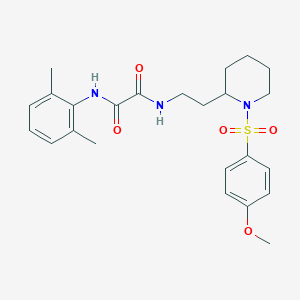

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including any products formed and the conditions required for these reactions.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Antibacterial Agents

- Benzimidazole derivatives, including 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, have been synthesized and shown significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antioxidants for Base Oil

- Certain benzimidazole derivatives are studied as antioxidants for base stock, showing inhibition efficiency by affecting the oxidation stability of the local base oil (Basta et al., 2017).

Antimicrobial and Antioxidant Agents

- Benzimidazole compounds exhibit potent anti-microbial activity against various bacteria and fungi, alongside significant antioxidant activity (Naraboli & Biradar, 2017).

Antitumor Activity

- Several benzimidazole derivatives have shown considerable anticancer activity against multiple cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Corrosion Inhibition

- Benzimidazole derivatives are used as corrosion inhibitors for carbon steel in acidic solutions, exhibiting high inhibition efficiency (Rouifi et al., 2020).

Analgesic Activity

- Some acetamide derivatives of benzimidazole have been tested for their analgesic properties, showing significant efficacy in various nociceptive stimuli (Kaplancıklı et al., 2012).

Cholesterol O-Acyltransferase-1 Inhibition

- Benzimidazole derivatives have been identified as inhibitors of acyl-coenzyme A:cholesterol O-acyltransferase-1, potentially useful for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions, including any potential applications of the compound and areas where further study is needed.

Please note that this is a general outline and the specific details would depend on the compound . For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or scientific literature. If you have any other questions or need further clarification, feel free to ask!

properties

IUPAC Name |

2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-14-7-9-16(10-8-14)17-11-21-19(24-13-18(20)23)22(17)12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H2,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIXWQUGEIIESX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Azepan-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2369959.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2369964.png)

![[2-(4-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-3-yl)methanone](/img/structure/B2369965.png)

![N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2369967.png)